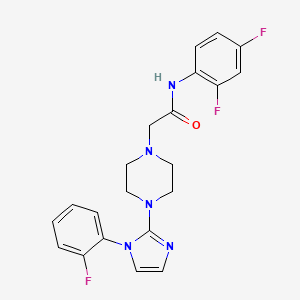

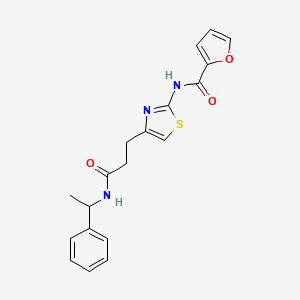

3-(Benzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(Benzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one” is a complex organic molecule. It contains a benzenesulfonyl group, a fluoro group, a propyl group, and a quinolinone group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzenesulfonyl derivatives are often synthesized through reactions with amines and alcohols . A similar compound, 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine, was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .Chemical Reactions Analysis

Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds. It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .科学的研究の応用

Medicinal Chemistry and Drug Discovery

BFQ has gained attention in medicinal chemistry due to its unique structure and potential therapeutic applications. Researchers explore its interactions with biological targets, such as enzymes, receptors, and proteins. By modifying the BFQ scaffold, scientists can design novel drug candidates with improved efficacy and reduced side effects. For instance, BFQ derivatives have shown promise as kinase inhibitors, antimicrobial agents, and anticancer drugs .

Fluorescent Probes for Cellular Imaging

Fluorescent probes play a crucial role in visualizing cellular processes. BFQ, with its inherent fluorescence properties, can serve as a powerful imaging tool. Researchers label specific biomolecules (e.g., proteins, nucleic acids) with BFQ derivatives to track their localization within cells. This technique aids in studying subcellular structures, protein-protein interactions, and dynamic cellular events .

Environmental Sensing and Monitoring

BFQ’s fluorescence response can be modulated by changes in its environment. Researchers have exploited this property to develop environmental sensors. By attaching BFQ derivatives to specific analytes (e.g., metal ions, pH indicators), they create sensitive probes for detecting pollutants, monitoring water quality, and assessing environmental conditions .

Photodynamic Therapy (PDT)

PDT is a cancer treatment that involves light-activated compounds. BFQ derivatives can act as photosensitizers, selectively accumulating in tumor cells. Upon exposure to light, they generate reactive oxygen species, leading to localized cell damage and tumor destruction. PDT using BFQ-based agents holds promise as a targeted and minimally invasive therapy .

Materials Science and Optoelectronics

BFQ’s conjugated structure makes it interesting for materials science. Researchers explore its use in organic semiconductors, light-emitting diodes (LEDs), and solar cells. By incorporating BFQ into polymer matrices, they enhance charge transport and optoelectronic properties. Its fluorescence can also be harnessed for display technologies .

Chemical Biology and Enzyme Studies

BFQ derivatives serve as valuable tools for studying enzyme activity. By designing specific BFQ-based substrates, researchers can monitor enzymatic reactions in real time. For example, they use BFQ-labeled peptides to investigate protease activity or kinase function. These studies contribute to our understanding of biological processes and aid drug development .

特性

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3S/c1-2-10-20-12-17(24(22,23)14-6-4-3-5-7-14)18(21)15-11-13(19)8-9-16(15)20/h3-9,11-12H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJWCKKDMWNRAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine](/img/structure/B2718447.png)

![2-[cyano(phenyl)amino]-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B2718449.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2718454.png)

![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2718457.png)

![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2718458.png)

![N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2718461.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2718466.png)